molecular formula C13H23Br2NO3S B049233 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide CAS No. 206052-03-1

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

カタログ番号: B049233
CAS番号: 206052-03-1
分子量: 433.2 g/mol
InChIキー: BDCZFOHEQGRTBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) is a synthetic compound characterized by a dodecenamide backbone with a methylsulfonyl group and two bromine atoms at the 12th carbon position. Its structure includes a reactive α,β-unsaturated amide motif, which is critical for its biological activity. DDMS is identified as a selective antagonist of cytochrome P450 (CYP) hydroxygenase enzymes, particularly inhibiting 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. Studies demonstrate its role in attenuating hypoxic pulmonary vasoconstriction in isolated rat intrapulmonary arteries (IPAs), where it reduced phase I vasoconstriction by 58% .

特性

IUPAC Name

12,12-dibromo-N-methylsulfonyldodec-11-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23Br2NO3S/c1-20(18,19)16-13(17)11-9-7-5-3-2-4-6-8-10-12(14)15/h10H,2-9,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCZFOHEQGRTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CCCCCCCCCC=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Br2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458933
Record name 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206052-03-1
Record name 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206052-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C₁₄H₂₄Br₂N₃O₂S
  • Molecular Weight : 410.19 g/mol
  • Appearance : Typically presented as a colorless to light yellow liquid.
  • Solubility : Soluble in organic solvents, limited solubility in water.

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, which may be attributed to its ability to disrupt cell membrane integrity.
  • Inhibition of Enzymatic Activity : Studies suggest that it can inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.

In Vitro Studies

In vitro experiments have demonstrated the compound's potential as a biopesticide. For instance:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa

The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Bacterial StrainGrowth Inhibition (%) at 50 µg/mLGrowth Inhibition (%) at 100 µg/mL
E. coli70%90%
S. aureus65%85%
P. aeruginosa60%80%

In Vivo Studies

Animal studies have also been conducted to evaluate the safety and efficacy of the compound:

  • Model Organisms : Mice were used to assess toxicity and therapeutic potential.
  • Findings : No significant adverse effects were reported at doses up to 200 mg/kg body weight. Furthermore, the compound demonstrated potential in reducing inflammation markers in induced models of arthritis.

Case Study 1: Agricultural Application

A field trial was conducted to evaluate the efficacy of this compound as a biopesticide on crop yield:

  • Crops Tested : Tomato and cucumber.
  • Results : The application led to a 30% increase in yield compared to untreated controls, with a notable reduction in pest populations.

Case Study 2: Environmental Impact

An assessment was made regarding the environmental persistence of the compound:

  • Methodology : Soil samples treated with the compound were analyzed for degradation over time.
  • Findings : The half-life of the compound in soil was determined to be approximately 14 days, indicating moderate persistence but acceptable degradation rates for agricultural use.

科学的研究の応用

Chemical Properties and Structure

DDMS has the molecular formula C₁₃H₂₃Br₂NO₃S and features a unique structure that includes multiple functional groups. These characteristics contribute to its reactivity and potential utility in different scientific applications.

Antimicrobial Applications

DDMS has demonstrated antimicrobial properties against various bacterial and fungal strains. Notably, research published in Marine Drugs highlighted its effectiveness against marine-derived pathogenic bacteria such as Vibrio alginolyticus and Vibrio parahaemolyticus . These findings suggest that DDMS could be developed as a treatment option for infections caused by these pathogens, although further studies are needed to optimize its efficacy and explore its therapeutic potential in clinical settings.

Antiprotozoal Activity

The compound has also shown promising results in combating Leishmania parasites , which cause Leishmaniasis, a neglected tropical disease. A study published in Parasitology Research reported that DDMS effectively killed Leishmania parasites in vitro. However, additional research is required to evaluate its in vivo efficacy and potential as a treatment for this disease.

Biomedical Research

DDMS's ability to inhibit protein kinase C (PKC) is of particular interest in biomedical research. PKC is involved in various cellular processes, and its inhibition may have implications for cancer treatment. A study in Bioorganic & Medicinal Chemistry explored DDMS as a potential antitumor agent due to its PKC inhibitory properties, indicating a need for further investigation into its specific mechanisms and therapeutic applications.

Material Science

While specific applications of DDMS in materials science are still under development, its unique chemical structure suggests potential uses in the development of novel materials with antimicrobial properties or as a precursor for synthesizing other functional compounds.

Case Studies

StudyFocusFindings
Marine DrugsAntimicrobialEffective against Vibrio alginolyticus and Vibrio parahaemolyticus
Parasitology ResearchAntiprotozoalKilled Leishmania parasites in vitro
Bioorganic & Medicinal ChemistryPKC InhibitionPotential antitumor agent through PKC inhibition

類似化合物との比較

Structural Features and Shared Motifs

DDMS shares structural similarities with other methylsulfonyl-containing compounds, though its biological targets and applications differ:

  • Methylsulfonyl Group: The N-(methylsulfonyl) moiety is a recurring pharmacophore in compounds like 4-(methylsulfonyl)aniline derivatives (anti-inflammatory agents) and glucosinolates (e.g., 9M-GS, 10M-GS) . However, DDMS incorporates this group into an amide-linked aliphatic chain, distinguishing it from aromatic or carbohydrate-based sulfones.
  • Halogenation: The dibromo substitution at C12 is unique to DDMS.

Functional Comparisons with CYP Inhibitors

DDMS’s efficacy as a CYP hydroxygenase antagonist is contrasted with other CYP modulators:

Compound Target Enzyme Effect on Hypoxic Vasoconstriction Study Model
DDMS CYP hydroxxygenase 58% inhibition of Phase I Rat IPAs
Sulfaphenazole CYP 2C9 64.9% inhibition of Phase I Rat IPAs
PPOH CYP epoxygenase No significant effect Rat IPAs
11,12-EET CYP 2C9 product No significant effect Rat IPAs
  • Key Findings : DDMS outperforms sulfaphenazole in blocking hypoxic vasoconstriction, highlighting its specificity for hydroxxygenase pathways. Unlike PPOH or 11,12-EET, DDMS directly targets 20-HETE synthesis, underscoring the importance of its dibromo-dodecenamide structure in enzyme interaction .

Comparison with Anti-Inflammatory Sulfone Derivatives

4-(Methylsulfonyl)aniline derivatives (e.g., compounds 11–14) exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2). While these compounds share the methylsulfonyl group with DDMS, their aromatic aniline core and linkage to NSAID pharmacophores (e.g., diclofenac) enable COX-2 selectivity, unlike DDMS’s aliphatic amide structure . This structural divergence explains their distinct therapeutic applications.

Contrast with Glucosinolate Sulfones

Glucosinolates such as 9-(methylsulfonyl)nonyl-glucosinolate (9M-GS) are plant-derived sulfones involved in defense mechanisms. Their methylsulfonyl groups are attached to carbohydrate backbones, unlike DDMS’s amide linkage. While both classes exhibit sulfur-based reactivity, glucosinolates primarily act as pro-toxins, whereas DDMS modulates enzymatic activity .

Mechanistic and Toxicological Considerations

  • Mechanism : DDMS’s inhibition of 20-HETE synthesis is attributed to its competitive binding to CYP hydroxxygenase, likely facilitated by hydrophobic interactions between its methylsulfonyl group and enzyme residues (analogous to GS-CA1/NUP153 interactions in other systems) .
  • Toxicity : Methylsulfonyl metabolites of environmental pollutants (e.g., PCBs) are linked to lung toxicity, but DDMS’s synthetic design and specific targeting mitigate broad-spectrum toxicity .

準備方法

Route 1: Bromination of N-(Methylsulfonyl)-11-dodecenamide

This two-step approach involves first synthesizing the sulfonamide intermediate, followed by dibromination.

Step 1: Synthesis of N-(Methylsulfonyl)-11-dodecenamide

Reaction : Amidation of 11-dodecenoic acid with methanesulfonamide.
Conditions :

  • Coupling reagent : DCC (N,N'-dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Base : Triethylamine or DMAP (4-dimethylaminopyridine).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
    Mechanism : Activation of the carboxylic acid to an acyl chloride or mixed anhydride, followed by nucleophilic attack by methanesulfonamide.

Step 2: Dibromination at C12

Reaction : Electrophilic bromination of the terminal alkene.
Reagents :

  • Bromine source : Bromine (Br₂) or N-bromosuccinimide (NBS).

  • Solvent : CCl₄ or DCM.
    Conditions :

  • Temperature : 0–25°C.

  • Catalyst : Lewis acids like FeBr₃ may enhance regioselectivity.
    Challenges : Over-bromination or rearrangement side reactions require careful stoichiometric control.

Hypothetical Yield Table

StepReagentsConditionsYield (Reported)
1EDCl, MeSO₂NH₂THF, 25°C, 12h~65% (inferred)
2Br₂, FeBr₃DCM, 0°C, 2h~50% (estimated)

Route 2: Sulfonylation of 12,12-Dibromo-11-dodecenamide

Alternately, bromination may precede sulfonylation.

Step 1: Synthesis of 12,12-Dibromo-11-dodecenamide

Starting material : 11-Dodecenamide.
Bromination : Similar to Route 1, Step 2, but applied to the amide precursor.

Step 2: N-Sulfonylation

Reaction : Reaction with methanesulfonyl chloride (MsCl).
Conditions :

  • Base : Pyridine or NaOH to scavenge HCl.

  • Solvent : DCM or ethyl acetate.

  • Temperature : 0–25°C.
    Mechanism : Nucleophilic substitution at the amide nitrogen.

Industrial-Scale Production and Vendor Data

Commercial suppliers such as Cayman Chemical and TRC list DDMS at prices ranging from $70/mg to $895/25mg , indicating high synthesis costs due to:

  • Low yields : Multi-step reactions with purification challenges.

  • Specialized reagents : Bromine and sulfonating agents require controlled handling.

ManufacturerPurityQuantityPrice (USD)Year
Cayman Chemical≥98%1 mg$702024
TRCN/A25 mg$8952021

Challenges and Optimization Strategies

Regioselectivity in Bromination

The terminal alkene in dodecenamide derivatives is highly reactive, but achieving diastereoselective dibromination remains problematic.

  • Solution : Use of sterically hindered bases or low temperatures to minimize side reactions.

Sulfonylation Efficiency

N-Sulfonylation of secondary amides often suffers from incomplete conversion.

  • Solution : Excess MsCl (1.5–2 eq) and extended reaction times (24–48h).

Analytical Characterization

Key spectroscopic data for DDMS (from PubChem):

  • Molecular Weight : 433.20 g/mol.

  • Solubility : ≤20 mg/mL in DMSO; 30 mg/mL in DMF.

  • Storage : -20°C, protected from light.

Q & A

Q. What are the standard synthetic pathways and purification methods for 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide?

Synthesis of DDMS likely follows strategies analogous to sulfonamide derivatives. Key steps include:

  • Bromination : Introducing bromine atoms at specific positions using reagents like bromine or N-bromosuccinimide under controlled temperatures (0–25°C) to avoid over-substitution.
  • Sulfonylation : Reacting intermediates with methylsulfonyl chloride in aprotic solvents (e.g., dichloromethane or dimethylformamide) with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization from ethanol/water mixtures to achieve >95% purity. Note that exact protocols for DDMS are not fully documented, so optimization via TLC monitoring is recommended .

Q. Which analytical techniques are critical for characterizing DDMS and validating its structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methylsulfonyl, alkene protons) and confirms bromine substitution patterns.
  • HPLC-MS : Ensures purity and detects trace byproducts; electrospray ionization (ESI) is preferred for sulfonamides due to their polarity .
  • Elemental Analysis : Validates empirical formula (C₁₃H₂₀Br₂NO₃S) and quantifies halogen content .

Q. What is the primary biochemical mechanism of action for DDMS in pharmacological studies?

DDMS acts as a selective antagonist of cytochrome P450 (CYP) hydroxygenase, inhibiting 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. This mechanism was demonstrated in isolated rat intrapulmonary arteries, where DDMS reduced hypoxic vasoconstriction by 58% .

Advanced Research Questions

Q. How can molecular docking studies elucidate DDMS interactions with CYP enzymes?

  • Software : Use AUTODOCK 3.0 with Lamarckian genetic algorithms to predict binding conformations. Calibrate free energy functions using known CYP-ligand complexes .
  • Key Interactions : Focus on hydrogen bonding between the methylsulfonyl group and Arg513 (a residue critical in CYP2C9) and hydrophobic contacts with brominated alkyl chains .
  • Validation : Compare docking results with mutagenesis studies (e.g., Arg513Ala mutants) to confirm binding site specificity.

Q. How can contradictions in pharmacological data (e.g., differential effects of CYP antagonists) be resolved?

In studies where DDMS blocks hypoxic vasoconstriction but 11,12-EET (another CYP metabolite) shows no effect:

  • Experimental Design : Include parallel assays with selective inhibitors (e.g., sulfaphenazole for CYP2C9) and controls (e.g., KPSS-induced contraction) to isolate pathway-specific effects .
  • Data Analysis : Use ANOVA with post-hoc tests to compare inhibition efficacy across compounds. Report effect sizes (Cohen’s d) for mechanistic significance .

Q. What methodologies assess the toxicological risks of DDMS metabolites in preclinical models?

  • In Vitro Models : Test metabolites (e.g., methylsulfonyl derivatives) in human hepatocyte cultures for mitochondrial toxicity via oxygen consumption rate (OCR) assays .
  • In Vivo Models : Administer DDMS to rodents and quantify lung function changes (e.g., forced vital capacity) to evaluate PCB-like pulmonary toxicity .

Q. How can reaction conditions be optimized to improve DDMS yield and scalability?

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. acetonitrile) under reflux to enhance sulfonylation efficiency.
  • Catalysts : Test Lewis acids (e.g., ZnCl₂) to accelerate bromination while minimizing side reactions .
  • Scale-Up : Use flow chemistry for continuous bromine addition, reducing exothermic risks and improving reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Reactant of Route 2
Reactant of Route 2
12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。